4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid
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Overview
Description
4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C11H15NO6S. This compound is characterized by the presence of a methanesulfonamido group, an ethoxy group, and a methoxybenzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid typically involves the reaction of 3-methoxybenzoic acid with 2-(methanesulfonamido)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Methanesulfonamido)ethoxy]benzoic acid
- 3-(Methanesulfonamido)benzoic acid [2-(4-ethoxy-3-methoxyphenyl)-4-thiazolyl]methyl ester
Uniqueness
4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO6S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
4-[2-(methanesulfonamido)ethoxy]-3-methoxybenzoic acid |
InChI |
InChI=1S/C11H15NO6S/c1-17-10-7-8(11(13)14)3-4-9(10)18-6-5-12-19(2,15)16/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
ZHAJSGOGGVXYAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCNS(=O)(=O)C |
Origin of Product |
United States |
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